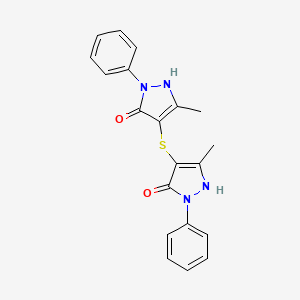![molecular formula C11H13NO2S B14286325 Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 126690-80-0](/img/structure/B14286325.png)
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, which is a three-membered heterocycle containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-ethenylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in the preparation of bioconjugates and biomaterials.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA. This can result in the inhibition of enzymatic activity or the induction of DNA damage, contributing to its antitumor and antimicrobial effects .
類似化合物との比較
Similar Compounds
Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: A similar compound with an additional methyl group on the ethenyl substituent.
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Another derivative with different substituents on the aziridine ring.
Uniqueness
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and solubility, making it a valuable compound for various applications.
特性
CAS番号 |
126690-80-0 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC名 |
2-ethenyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H13NO2S/c1-3-10-8-12(10)15(13,14)11-6-4-9(2)5-7-11/h3-7,10H,1,8H2,2H3 |
InChIキー |
MGPBCZQGNBRLLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
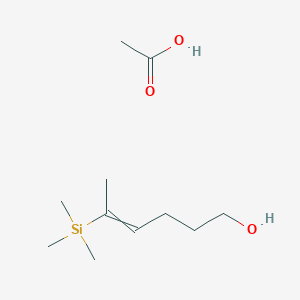
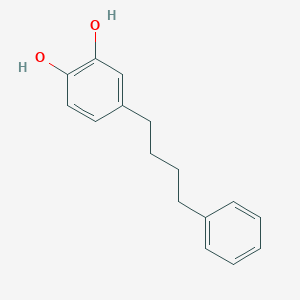
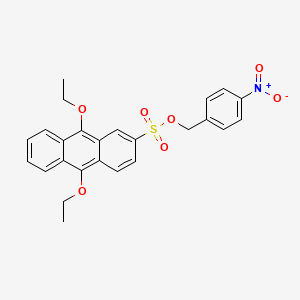
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
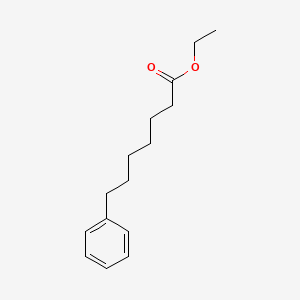
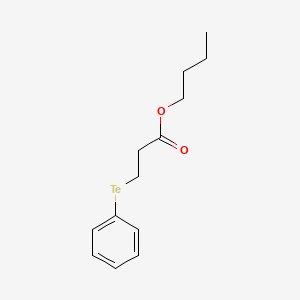
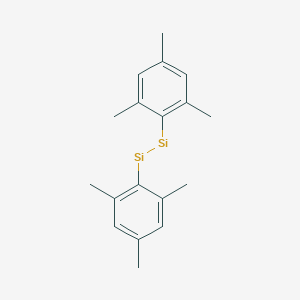
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)

